3,5-二溴-4-甲基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,5-Dibromo-4-methylbenzoic acid is a chemical compound that has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides .

Molecular Structure Analysis

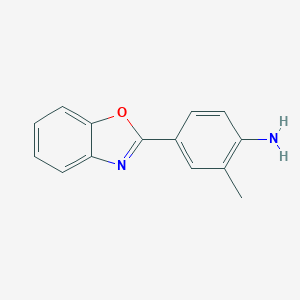

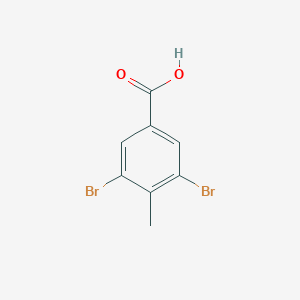

The molecular structure of 3,5-Dibromo-4-methylbenzoic acid is available in several databases . The molecular formula is C8H6Br2O2 and the average molecular weight is 293.94 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromo-4-methylbenzoic acid include a melting point of 242°C, a predicted boiling point of 374.6±42.0 °C, and a predicted density of 1.951±0.06 g/cm3 . It is a solid at room temperature .科学研究应用

石油化工添加剂

该化学品也用作石油化工行业的添加剂,以改善石油基产品的性能。

上面提到的每种应用都以不同的方式使用3,5-二溴-4-甲基苯甲酸,展示了它在科学研究和工业过程中的多功能性 . 如果你需要更多关于任何特定应用程序的信息,或者需要分析另一种化合物,请随时提问!

作用机制

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body .

Mode of Action

The mode of action of 3,5-Dibromo-4-methylbenzoic acid involves interactions with its targets, leading to changes in their function. For instance, it may bind to a protein, altering its structure and subsequently its function

Biochemical Pathways

It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-4-methylbenzoic acid. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it is in the body . For instance, the compound should be stored in a dry room at normal temperature for optimal stability .

实验室实验的优点和局限性

The advantages of using 3,5-Dibromo-4-methylbenzoic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, it also has several limitations. For example, it is highly reactive and can cause unwanted side reactions. It is also toxic and can cause adverse effects if used in large amounts.

未来方向

There are several potential future directions for 3,5-Dibromo-4-methylbenzoic acid research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Other potential directions include developing new synthesis methods and exploring its potential use as a flame retardant or in other industrial applications.

合成方法

3,5-Dibromo-4-methylbenzoic acid is synthesized in a three-step reaction involving dibromoacetic acid, benzene, and methyl iodide. First, dibromoacetic acid is reacted with benzene in the presence of a base catalyst to form an intermediate product, 3,5-dibromo-4-methylbenzoic anhydride. This intermediate product is then reacted with methyl iodide in the presence of a base catalyst to form the final product, 3,5-Dibromo-4-methylbenzoic acid. This reaction is highly efficient, with yields of up to 98%.

安全和危害

The safety data sheet for 3,5-Dibromo-4-methylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

属性

IUPAC Name |

3,5-dibromo-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCBUASMFSRONS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350004 |

Source

|

| Record name | 3,5-dibromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67973-32-4 |

Source

|

| Record name | 3,5-Dibromo-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67973-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)

![6-Benzyl-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B181230.png)

![N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B181232.png)

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)

![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)